![molecular formula C13H16N2O2 B2358293 2-[(1-Methylpyrrolidin-2-yl)methoxy]-1,3-benzoxazole CAS No. 2200697-18-1](/img/structure/B2358293.png)

2-[(1-Methylpyrrolidin-2-yl)methoxy]-1,3-benzoxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

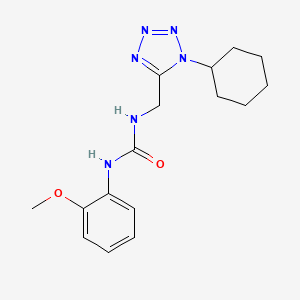

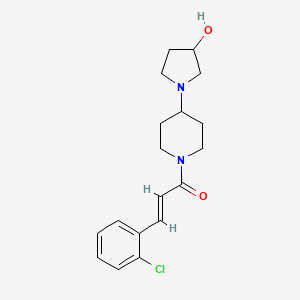

The compound “2-[(1-Methylpyrrolidin-2-yl)methoxy]-1,3-benzoxazole” is a complex organic molecule that contains a benzoxazole ring and a methylpyrrolidine group . The benzoxazole ring is a heterocyclic compound, consisting of a benzene ring fused to an oxazole ring. The methylpyrrolidine group is a pyrrolidine ring with a methyl substituent .

Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of organic reactions. Pyrrolidine derivatives can be synthesized from different cyclic or acyclic precursors . The benzoxazole ring could potentially be formed through a cyclization reaction .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzoxazole and pyrrolidine rings. The pyrrolidine ring is a five-membered ring with one nitrogen atom, and it’s known for its non-planarity due to a phenomenon called "pseudorotation" .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present in its structure. For instance, the pyrrolidine ring could potentially undergo various reactions such as functionalization .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the benzoxazole and pyrrolidine rings could influence its solubility, boiling point, and melting point .Scientific Research Applications

Synthesis and Chemical Properties

- Pyrrolidine Derivatives Synthesis : The synthesis of trans N-Substituted Pyrrolidine Derivatives, including those bearing 1,2,4-triazole ring, demonstrates the versatility of pyrrolidine compounds in creating significant biological activities. These activities are attributed to their hydrogen bonding, solubility, dipole character, and rigidity (Prasad et al., 2021).

- Fluorescent Nanofibers and Microcrystals : Research on 2-Phenyl-benzoxazole derivatives has shown their application in creating highly fluorescent nanofibers and microcrystals. These compounds exhibit strong blue light emission and are promising for use as fluorescent nanomaterials (Ghodbane et al., 2012).

Biological Activities

- DNA-Binding and Antitumor Activity : A study on ligands based on benzoxazole and their transition metal complexes revealed their ability to bind to DNA through intercalation mode. These compounds showed notable antitumor activity, suggesting potential uses in cancer therapy (Jiang et al., 2010).

- pH and Metal Cations Sensing : Benzoxazole derivatives have been applied in creating fluorescent probes for sensing pH changes and metal cations. Their high sensitivity and selectivity make them valuable for biological and environmental monitoring (Tanaka et al., 2001).

Material Science

- Photodegradation Studies : The photodegradation of benzoxazole derivatives, like rabeprazole sodium, a proton pump inhibitor, offers insights into the stability of these compounds under various conditions, which is critical for their pharmaceutical applications (Garcia et al., 2008).

Mechanism of Action

Target of Action

Compounds with similar structures have been used as precursors to phosphine ligands for catalytic asymmetric grignard cross-coupling reactions .

Biochemical Pathways

Based on its potential role as a precursor to phosphine ligands, it might be involved in the grignard cross-coupling reactions .

Result of Action

Its potential role as a precursor to phosphine ligands suggests that it might have a significant impact on the catalytic asymmetric grignard cross-coupling reactions .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

2-[(1-methylpyrrolidin-2-yl)methoxy]-1,3-benzoxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-15-8-4-5-10(15)9-16-13-14-11-6-2-3-7-12(11)17-13/h2-3,6-7,10H,4-5,8-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYAGGPVRELXMCY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1COC2=NC3=CC=CC=C3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Ethyl-5-(piperidin-1-yl(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2358210.png)

![1-[(5-Tert-butyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane dihydrochloride](/img/structure/B2358223.png)

![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide](/img/structure/B2358224.png)

![2-(4-methoxyphenyl)-3-(methylsulfanyl)-N~8~-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2358225.png)

![[4-[[(3-Methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]-(1-methyltriazol-4-yl)methanone](/img/structure/B2358232.png)

![N-(3-chlorophenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2358233.png)